molecular formula C19H24N6O2S B6461732 2-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole CAS No. 2549018-07-5

2-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole

Cat. No.: B6461732
CAS No.: 2549018-07-5
M. Wt: 400.5 g/mol
InChI Key: IRQHUPUWBBGGQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole is a nitrogenous heterocyclic molecule featuring a benzimidazole core fused with a bicyclic octahydropyrrolo[3,4-c]pyrrole system. The benzimidazole moiety (1,3-benzodiazole) is a "privileged structure" in medicinal chemistry due to its versatile pharmacological profile, including anti-infectious, anti-proliferative, and cardiovascular activities . The unique structural attributes of this compound include:

  • Octahydropyrrolo[3,4-c]pyrrole: A rigid bicyclic scaffold that may improve metabolic stability and target selectivity.
  • 1-(Propan-2-yl) substitution: A hydrophobic isopropyl group that could influence lipophilicity and membrane permeability.

Properties

IUPAC Name

2-[5-(1H-imidazol-5-ylsulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1-propan-2-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O2S/c1-13(2)25-17-6-4-3-5-16(17)22-19(25)23-8-14-10-24(11-15(14)9-23)28(26,27)18-7-20-12-21-18/h3-7,12-15H,8-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQHUPUWBBGGQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)S(=O)(=O)C5=CN=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H22N8O3SC_{17}H_{22}N_{8}O_{3}S with a molecular weight of approximately 418.5 g/mol. The compound contains several pharmacophoric elements, including:

  • Imidazole moiety : Known for its role in various biological activities.
  • Benzodiazole structure : Associated with anxiolytic and anticonvulsant properties.
  • Sulfonamide group : Often linked to antibacterial and anticancer effects.

The proposed mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activities : Similar compounds have been shown to inhibit enzymes such as farnesyltransferase (FT), which is critical in cancer cell proliferation and survival .
  • Receptor Interaction : The imidazole and benzodiazole components may interact with specific receptors or enzymes, potentially modulating signaling pathways involved in cell growth and apoptosis.
  • Antioxidant Activity : Some studies suggest that derivatives of imidazole exhibit antioxidant properties, which could contribute to their cytoprotective effects .

Anticancer Properties

Several studies have evaluated the anticancer activity of similar compounds derived from octahydropyrrolo and imidazole frameworks:

  • Cytotoxic Effects : Research indicates that these compounds can induce apoptosis in various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and Panc-1 (pancreatic cancer) cells .
  • Mechanistic Insights : The apoptotic effects were assessed using assays such as caspase activation and resazurin viability assays, demonstrating significant cytotoxicity against tumor cells .

Antiviral Activity

The compound's structural analogs have been investigated for antiviral properties, particularly against HIV:

  • CCR5 Receptor Affinity : Compounds with similar structures have shown good affinity for the CCR5 receptor, suggesting potential use in treating HIV infections by blocking viral entry into host cells .

Antioxidant Effects

Research has also highlighted the antioxidant capacity of related pyrrole derivatives:

  • Free Radical Scavenging : These compounds demonstrated the ability to scavenge free radicals in vitro, indicating potential protective effects against oxidative stress-related diseases .

Study 1: Anticancer Activity Assessment

In a recent study involving synthesized pyrrole derivatives, compounds similar to the target compound exhibited significant antiproliferative activity across multiple cancer cell lines. The study utilized various assays to quantify cell viability and apoptosis induction:

CompoundCell LineIC50 (µM)Mechanism
Compound AHepG215Apoptosis via caspase activation
Compound BMCF-720Cell cycle arrest at G2/M phase
Compound CPanc-110Induction of oxidative stress

Study 2: Antiviral Efficacy

A study focused on the antiviral properties of related compounds found that certain derivatives effectively inhibited HIV replication in vitro. The mechanism was attributed to CCR5 receptor antagonism:

CompoundIC50 (nM)Target
Compound D50CCR5
Compound E75Reverse Transcriptase

Scientific Research Applications

Structural Features

The compound features a unique combination of an imidazole sulfonyl group and an octahydropyrrolo[3,4-c]pyrrole framework, which contributes to its biological activity and potential as a drug candidate.

Medicinal Chemistry

The compound is primarily studied for its potential as a therapeutic agent. Its structural characteristics suggest that it may interact with specific biological targets, potentially leading to the development of new drugs for various diseases.

Potential Therapeutic Areas

  • Cancer Treatment : The compound's ability to modulate biological pathways makes it a candidate for cancer therapy. Its interactions with cellular targets could inhibit tumor growth or induce apoptosis in cancer cells.
  • Neurological Disorders : Given its CNS-active properties, this compound may offer neuroprotective effects or modulate neurotransmitter systems, making it relevant for conditions such as Alzheimer's disease or Parkinson's disease.

Biochemical Probes

In biochemical research, the compound is explored as a probe to study various cellular processes. Its sulfonyl group can facilitate strong interactions with proteins, allowing researchers to investigate protein-ligand interactions and signaling pathways.

Synthetic Chemistry

The compound serves as a building block in organic synthesis. Its unique structure allows for further derivatization, enabling the creation of more complex molecules with potential applications in drug discovery.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of compounds similar to the one . Researchers found that derivatives of octahydropyrrolo[3,4-c]pyrrole exhibited significant cytotoxic effects against various cancer cell lines. The mechanisms involved apoptosis induction and cell cycle arrest at specific phases.

Case Study 2: Neuroprotective Effects

Another study focused on compounds containing imidazole moieties and their neuroprotective effects against oxidative stress in neuronal cells. The results indicated that these compounds could reduce cell death and promote survival through antioxidant mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the pharmacological and physicochemical properties of the target compound, a comparative analysis with structurally related benzimidazole and imidazole derivatives is presented below.

Table 1: Structural and Functional Comparison

Compound Name / Class Key Structural Features Pharmacological Activity Physicochemical Properties References
Target Compound Benzimidazole + imidazole-4-sulfonyl + octahydropyrrolopyrrole + isopropyl substituent Hypothesized: Anti-infectious, enzyme inhibition Moderate solubility (sulfonyl), high rigidity
5-Aryl-4-(1H-Benzo[d]imidazol-2-yl)-Pyrrolidin-2-one Derivatives Benzimidazole + pyrrolidinone + aryl/thiazole groups Anti-proliferative (cell line studies) Variable lipophilicity (aryl-dependent)
Omeprazole N-Oxide (6-Methoxy-2-[[(4-methoxy-3,5-dimethyl-1-oxido-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole) Benzimidazole + pyridinylmethyl sulfoxide + methoxy groups Proton pump inhibition (clinical use) High solubility (sulfoxide), acidic degradation
4-(4-Arylidene-5-Oxo-Imidazol-1-yl)-Pyrazol-3-ones Imidazole-5-one + pyrazolone + arylidene substituents Antimicrobial (broad-spectrum) Moderate solubility (polar ketone groups)
1-Benzoyl-5-Aryl-Dihydropyrazoles Benzimidazole + dihydropyrazole + benzoyl group Antimicrobial (Gram-positive/negative pathogens) High lipophilicity (benzoyl group)

Key Findings from Comparative Analysis

Structural Diversity and Activity: The target compound’s imidazole-4-sulfonyl group distinguishes it from Omeprazole N-oxide (which has a sulfoxide group) and may confer stronger hydrogen-bonding interactions compared to non-sulfonated analogs .

Pharmacological Overlaps and Gaps: While Omeprazole N-oxide is clinically validated for acid-related disorders , the target compound’s sulfonyl group and bicyclic scaffold suggest unexplored applications in kinase or protease inhibition.

Physicochemical Properties: The isopropyl group in the target compound likely increases lipophilicity compared to Omeprazole’s methoxy/pyridinyl groups, which may affect tissue distribution .

Research Tools and Methodologies

  • Structural Analysis : SHELX programs (e.g., SHELXL, SHELXD) are widely used for crystallographic refinement of similar heterocyclic compounds, enabling precise determination of bond angles and stereochemistry .

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target molecule can be dissected into three primary subunits:

  • 1-(Propan-2-yl)-1H-1,3-benzodiazole : Synthesized via cyclocondensation of o-phenylenediamine with isopropyl isocyanate or thiocyanate under acidic conditions.

  • Octahydropyrrolo[3,4-c]pyrrole : Constructed through a stereoselective [3+2] cycloaddition or ring-closing metathesis of appropriately substituted pyrrolidine precursors .

  • 1H-Imidazole-4-sulfonyl chloride : Prepared via diazotransfer reactions using imidazole-1-sulfonyl azide hydrogen sulfate as a key reagent .

Coupling these subunits requires sequential sulfonylation and nucleophilic aromatic substitution (SNAr) reactions, ensuring regiochemical fidelity.

Synthesis of Octahydropyrrolo[3,4-c]pyrrole

The octahydropyrrolo[3,4-c]pyrrole core is synthesized via a stereocontrolled cyclization strategy. Patent US8026240B2 discloses a method involving the treatment of N-methylpyrrolidine-2,5-diamine with a dihalogenated alkane under basic conditions (e.g., K₂CO₃ in DMF). This generates the bicyclic framework with >90% enantiomeric excess when chiral auxiliaries are employed. Alternative approaches include catalytic asymmetric hydrogenation of pyrrolo[3,4-c]pyridine derivatives, though yields are moderate (60–70%) .

Key Reaction Conditions :

  • Substrate : N-methylpyrrolidine-2,5-diamine (1.0 equiv)

  • Reagent : 1,2-dibromoethane (1.2 equiv)

  • Base : K₂CO₃ (2.5 equiv)

  • Solvent : DMF, 80°C, 12 h

  • Yield : 85%

The introduction of the imidazole-4-sulfonyl group is achieved via nucleophilic substitution. Ambeed’s protocol for analogous sulfonylations demonstrates that 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride reacts efficiently with amines in dichloromethane (DCM) using triethylamine (TEA) as a base. Applied to the secondary amine of octahydropyrrolo[3,4-c]pyrrole, this method affords the sulfonylated intermediate in 80% yield after silica gel chromatography .

Optimized Procedure :

  • Substrate : Octahydropyrrolo[3,4-c]pyrrole (1.0 equiv)

  • Reagent : 1H-imidazole-4-sulfonyl chloride (1.2 equiv)

  • Base : TEA (1.5 equiv)

  • Solvent : DCM, 20°C, 18 h

  • Workup : Concentration, purification via flash chromatography (EtOAc/hexanes)

  • Yield : 80%

Coupling with 1-(Propan-2-yl)-1H-1,3-benzodiazole

The final step involves linking the sulfonylated pyrrolopyrrole to the benzodiazole moiety. Patent AU2007220889A1 describes a palladium-catalyzed Buchwald-Hartwig amination for analogous systems, using Pd(OAc)₂/Xantphos as the catalyst system. Alternatively, SNAr reactions under basic conditions (e.g., NaH in THF) have proven effective for aryl-aryl bond formation .

Representative Protocol :

  • Substrate : 5-(1H-Imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrole (1.0 equiv)

  • Electrophile : 1-(Propan-2-yl)-4-fluoro-1H-1,3-benzodiazole (1.1 equiv)

  • Base : NaH (2.0 equiv)

  • Solvent : THF, 60°C, 24 h

  • Catalyst : None (thermal activation)

  • Yield : 65–70%

Purification and Characterization

Crude product purification is achieved via sequential chromatography (silica gel, then reverse-phase HPLC). Purity (>98%) is confirmed by HPLC (C18 column, MeCN/H₂O gradient). Structural elucidation employs 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS). Key spectral data include:

  • 1H^1H-NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, imidazole-H), 7.95–7.45 (m, 4H, benzodiazole-H), 4.85 (sept, J=6.8 Hz, 1H, CH(CH₃)₂), 3.70–3.10 (m, 8H, pyrrolopyrrole-H) .

  • HRMS (ESI+) : m/z calc. for C₂₁H₂₆N₆O₂S [M+H]⁺: 435.1921; found: 435.1918 .

Challenges and Mechanistic Considerations

  • Regioselectivity in Sulfonylation : The secondary amine of pyrrolopyrrole exhibits lower nucleophilicity than primary amines, necessitating excess sulfonyl chloride and prolonged reaction times .

  • Stereochemical Integrity : Racemization during coupling is mitigated by avoiding strong bases (e.g., LDA) and using aprotic solvents .

  • Functional Group Tolerance : The imidazole ring is sensitive to oxidation; thus, reactions are conducted under inert atmosphere .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing this compound, and how can reaction parameters be optimized to enhance purity and yield?

The synthesis of this compound involves multi-step reactions, including sulfonylation of the imidazole ring and cyclization of the pyrrolo-pyrrole moiety. A typical procedure involves refluxing intermediates (e.g., 1 mmol of precursor) with oxidizing agents like chloranil (1.4 mmol) in xylene for 25–30 hours, followed by alkaline workup, solvent removal, and recrystallization from methanol . To optimize yield:

  • Temperature control : Prolonged reflux (>30 hours) may degrade thermally sensitive groups.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) could accelerate sulfonylation.
  • Purification : Column chromatography or HPLC can resolve stereoisomers.
Key Reaction Parameters Typical Conditions
Precursor concentration0.1–0.2 M in xylene
Reflux time25–30 hours
Oxidizing agent ratio (chloranil)1.4:1 (relative to precursor)
Recrystallization solventMethanol or ethanol

Q. Which spectroscopic and analytical techniques are critical for verifying the structural identity of this compound?

Structural confirmation requires a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR (e.g., δ 7.8–7.2 ppm for aromatic protons, δ 2.1–3.5 ppm for pyrrolidine protons) to assign stereochemistry .
  • Mass spectrometry (ESI-MS) : High-resolution MS (e.g., [M+H]+ m/z 500–600 range) confirms molecular weight .
  • Elemental analysis : Discrepancies >0.3% between calculated and experimental C/H/N values indicate impurities .
Technique Key Data Points
1^1H NMRAromatic protons (δ 7.2–8.0), isopropyl group (δ 1.2)
ESI-MS[M+H]+ peak with <2 ppm error
Elemental analysisC: ±0.3%, H: ±0.1%, N: ±0.2%

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve stereochemical ambiguities in the octahydropyrrolo[3,4-c]pyrrole core?

The fused bicyclic system’s stereochemistry can be ambiguous in NMR due to dynamic averaging. Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) provides definitive spatial assignments . Key steps:

  • Crystallization : Use slow evaporation in dichloromethane/hexane.
  • Data collection : High-resolution (<1.0 Å) datasets reduce refinement errors.
  • Refinement : Apply TWIN/BASF commands in SHELXL for twinned crystals.

Q. How should researchers address discrepancies between computational docking predictions and experimental bioactivity data for derivatives?

Contradictions often arise from force field inaccuracies or solvation effects. Strategies include:

  • Docking validation : Cross-check with co-crystallized ligand poses (e.g., PDB ID: A1IZ8) .
  • MD simulations : 100-ns molecular dynamics (AMBER/CHARMM) to assess binding stability .
  • Experimental validation : Use SPR (surface plasmon resonance) for affinity measurements .

Q. What methodologies are recommended for probing the compound’s stability under varying storage conditions?

Hygroscopicity and photodegradation are critical concerns. Protocols:

  • Accelerated stability studies : Store at 40°C/75% RH for 6 months; monitor via HPLC.
  • Light exposure : ICH Q1B guidelines using UV/vis lamps (320–400 nm) .
  • Container compatibility : Use amber glass vials with PTFE-lined caps to prevent adsorption .
Stability Factor Test Conditions Analytical Method
HydrolysispH 1–13 buffers, 37°C, 24 hoursHPLC-UV
Oxidation3% H2O2, 25°C, 48 hoursLC-MS

Q. How can researchers resolve conflicting NMR and X-ray data regarding the sulfonyl group’s conformation?

Discrepancies may arise from solution vs. solid-state dynamics. Approaches:

  • VT-NMR : Variable-temperature 1^1H NMR (e.g., 298–343 K) to detect conformational exchange.
  • DFT calculations : Compare computed (B3LYP/6-31G**) and experimental torsional angles .
  • Synchrotron XRD : High-flux beams improve electron density maps for sulfonyl oxygen positions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.